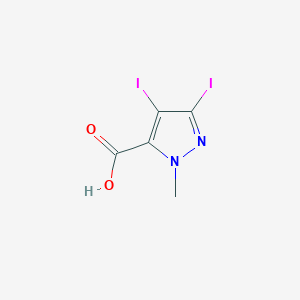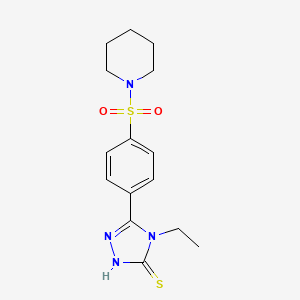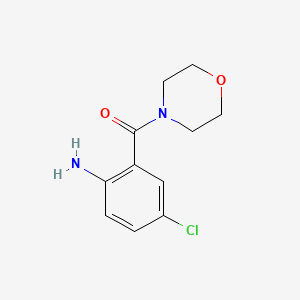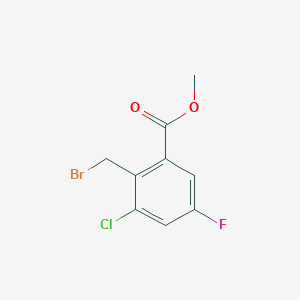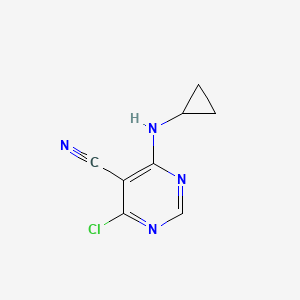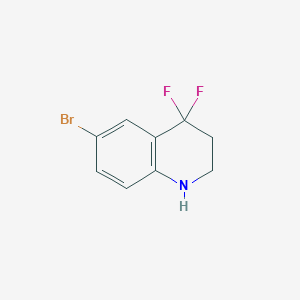
6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline: is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline typically involves multi-step reactions. One common method includes the bromination of 4,4-difluoro-1,2,3,4-tetrahydroquinoline using bromine or a brominating agent under controlled conditions . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Cross-Coupling: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura reactions.
Major Products:
Applications De Recherche Scientifique
Chemistry: 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activity .
Biology and Medicine: This compound has been investigated for its potential as a pharmacophore in drug discovery. Its derivatives have shown promise in the development of antimicrobial, antiviral, and anticancer agents .
Industry: In the material science field, this compound is explored for its potential use in the synthesis of advanced materials, including liquid crystals and organic semiconductors .
Mécanisme D'action
The mechanism of action of 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the binding affinity and selectivity of the compound towards its targets . The exact pathways and molecular interactions depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
6-Bromo-1,2,3,4-tetrahydroquinoline: Lacks the fluorine atoms, which may result in different chemical reactivity and biological activity.
4-Bromo-2,6-difluoroaniline: Another fluorinated compound with different substitution patterns, leading to distinct properties and applications.
Uniqueness: The unique combination of bromine and fluorine atoms in 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline imparts specific electronic and steric effects that can enhance its reactivity and binding properties. This makes it a valuable compound in the design of new molecules with tailored properties for various applications .
Propriétés
Formule moléculaire |
C9H8BrF2N |
|---|---|
Poids moléculaire |
248.07 g/mol |
Nom IUPAC |
6-bromo-4,4-difluoro-2,3-dihydro-1H-quinoline |
InChI |
InChI=1S/C9H8BrF2N/c10-6-1-2-8-7(5-6)9(11,12)3-4-13-8/h1-2,5,13H,3-4H2 |
Clé InChI |
FNIOJOMLRCOAFH-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C(C1(F)F)C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


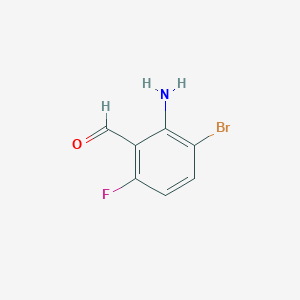
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B11764769.png)
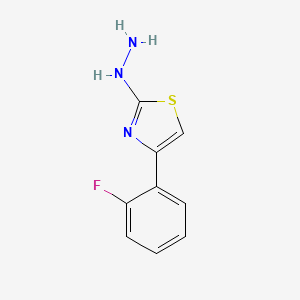



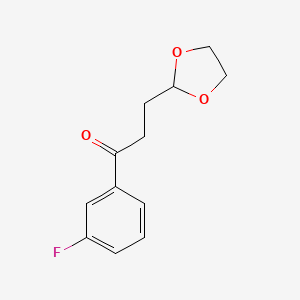
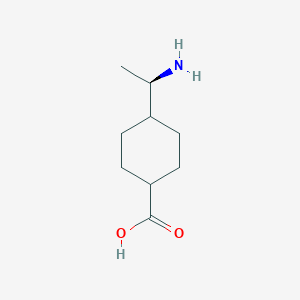
![3-[(2-{[(Dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]-2-{[(2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]methyl}-2-methylpropyl 2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoate](/img/structure/B11764823.png)
